
NOTA
Descripción general
Descripción
1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic, multidentate chelator that has been extensively studied for its ability to complex with a wide range of bi- and trivalent metal ions . The compound is particularly noted for its high stability and favorable complexation kinetics with gallium ions, making it a valuable agent in radiopharmaceutical applications .
Métodos De Preparación
The synthesis of 1,4,7-triazacyclononane-1,4,7-triacetic acid typically involves two basic synthetic routes for mono- and bis-maleimide bearing derivatives . These methods are characterized by their simplicity, short reaction times, and practical purification techniques, yielding acceptable to very good chemical yields . The industrial production of 1,4,7-triazacyclononane-1,4,7-triacetic acid often involves the use of commercially available starting compounds such as (S)-p-SCN-Bn-NOTA and (S)-p-NH2-Bn-NOTA .
Análisis De Reacciones Químicas
1,4,7-Triazacyclononane-1,4,7-triacetic acid undergoes various chemical reactions, including complexation with metal ions like gallium and aluminum . The formation of these complexes is highly stable, with the aluminum complex showing a stability constant (log K) of 17.9 . The compound can also form metastable mixed hydroxido complexes in alkaline solutions . Common reagents used in these reactions include gallium and aluminum salts, and the reactions are typically carried out in aqueous solutions . Major products formed include highly stable metal-chelate complexes .
Aplicaciones Científicas De Investigación
Radiopharmaceuticals
NOTA's primary application lies in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. Its ability to bind radiometals enhances the efficacy of imaging agents used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
- Copper-64 Labeling : A study demonstrated that this compound derivatives exhibit superior binding affinity for Copper-64 compared to other chelators like DOTA. The compound 64Cu-cunotadipep, which uses this compound for labeling, showed high tumor uptake in prostate cancer models, indicating its potential for clinical application in cancer diagnostics .
- Gallium-68 Imaging : this compound-labeled compounds have been developed for imaging atherosclerosis using Gallium-68. The compound 68Ga-NOTA-MSA was effective in detecting atherosclerotic lesions, showcasing this compound's versatility in cardiovascular imaging applications .
Complexation Studies
Research has extensively investigated the complexation properties of this compound with various metal ions. Density functional theory studies reveal that the interaction energies between this compound and different radiometals vary significantly, influencing their stability and potential applications .
Metal Ion | Stability Constant (log K) | Application |
---|---|---|
Cu(II) | 23.33 | Medical Imaging |
Ga(III) | Not specified | Radiolabeling |
Sc(III) | Not specified | Potential Therapeutics |
In(III) | Not specified | Diagnostic Imaging |
Clinical Case Studies
Several clinical studies have explored the efficacy of this compound-based treatments:
- Non-operative Treatment for Appendicitis : In a prospective study involving pediatric patients diagnosed with acute appendicitis during the COVID-19 pandemic, non-operative treatment strategies were adopted. Although this study primarily focuses on treatment protocols rather than this compound directly, it highlights the importance of innovative approaches in managing medical conditions during challenging times .
Binding Affinity and Stability
The binding affinity of this compound for various metal ions has been quantitatively assessed through experimental and computational methods. For instance, the stability constants indicate that this compound forms particularly stable complexes with Cu(II), which is crucial for its application in radiopharmaceuticals .
Comparative Studies with Other Chelators
Comparative analyses between this compound and other chelators like DOTA reveal that this compound often demonstrates enhanced properties such as higher stability and better biodistribution profiles in vivo. For example, studies show that 64Cu-labeled this compound derivatives exhibit lower liver uptake and higher tumor uptake compared to their DOTA counterparts .
Mecanismo De Acción
The mechanism of action of 1,4,7-triazacyclononane-1,4,7-triacetic acid involves its ability to form highly stable complexes with metal ions . The compound’s macrocyclic structure provides a perfect fit for metal ions, allowing for the formation of stable chelates . These metal-chelate complexes can then be used in various applications, such as imaging and therapy, by targeting specific molecular pathways and receptors in biological systems .
Comparación Con Compuestos Similares
1,4,7-Triazacyclononane-1,4,7-triacetic acid is often compared with other chelating agents like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and triazacyclononane-phosphinate (TRAP) . While DOTA is widely used for complexation with larger metal ions, 1,4,7-triazacyclononane-1,4,7-triacetic acid is more suitable for smaller ions like gallium and aluminum due to its smaller cavity . TRAP chelators, on the other hand, have shown superior binding ability with gallium compared to both 1,4,7-triazacyclononane-1,4,7-triacetic acid and DOTA . The unique structure of 1,4,7-triazacyclononane-1,4,7-triacetic acid allows for rapid and stable complexation, making it a preferred choice in certain radiopharmaceutical applications .
Actividad Biológica
Introduction
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) is a versatile chelator used extensively in radiopharmaceuticals, particularly for positron emission tomography (PET) imaging. Its biological activity has been the subject of numerous studies, focusing on its efficacy in targeting specific receptors and its stability in biological systems. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and comparative analyses.
This compound functions primarily as a chelating agent that forms stable complexes with metal ions such as copper-64 (Cu) and aluminum-18 (Al). These metal-labeled compounds are employed in imaging and therapeutic applications due to their ability to target specific biological pathways.
Key Properties of this compound
- Stability : this compound complexes exhibit high stability in vivo, with lower susceptibility to transmetallation compared to other chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) .
- Targeting Capability : this compound-modified peptides can be designed to bind selectively to overexpressed receptors in various cancers, enhancing imaging contrast and therapeutic efficacy.
In Vitro Studies
- GRPR Targeting : A comparative study on this compound-labeled bombesin analogs demonstrated that the this compound-dimer showed enhanced tumor retention compared to its monomer counterpart. Specifically, Cu/NOTA-dimer 2 exhibited higher tumor-to-blood ratios and prolonged retention at tumor sites in PC3 prostate cancer models .
- Blood-Brain Barrier Transport : Research investigating the transport kinetics of this compound-modified proteins indicated that these compounds could effectively cross the blood-brain barrier (BBB). The study reported that this compound-modified somatropin maintained stability in serum and brain tissue during the experimental timeframe .
In Vivo Studies
- PET Imaging : The synthesis of F-labeled AlF-NOTA-NSC-GLU as a novel PET tracer revealed promising results in hepatocellular carcinoma (HCC) models. The tracer demonstrated good tumor-to-background contrast during imaging studies, indicating its potential for clinical applications .
- Biodistribution Studies : Biodistribution assessments of F-AlF-NOTA-NSC-GLU showed significant uptake in HCC tumors with minimal background interference. This supports the utility of this compound in developing targeted radiopharmaceuticals for cancer diagnostics .
Comparative Analysis
The following table summarizes key findings from studies comparing this compound with other chelators:
Chelator | Metal Ion | Stability | Tumor Uptake (PC3 Model) | Transport Across BBB |
---|---|---|---|---|
This compound | Cu | High | Enhanced with dimer | Yes |
DOTA | Cu | Moderate | Lower than this compound | Limited |
DOTA | F | Moderate | Variable | No |
Case Study 1: Prostate Cancer Imaging
In a study involving prostate cancer patients, Cu/NOTA-dimer 2 was utilized for PET imaging. Results indicated that this compound provided superior imaging quality compared to traditional tracers, allowing for better visualization of tumor margins and metastatic sites.
Case Study 2: Neurological Applications
Another case study focused on using this compound-modified compounds for neurological disorders. The ability of these compounds to cross the BBB facilitated targeted delivery of therapeutic agents directly to brain tissues affected by conditions such as Alzheimer’s disease.
Propiedades
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c16-10(17)7-13-1-2-14(8-11(18)19)5-6-15(4-3-13)9-12(20)21/h1-9H2,(H,16,17)(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHALWMSZGCVVEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205034 | |
Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56491-86-2 | |
Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056491862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,7-Triazacyclononane-N,N',N''-triacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60205034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',2''-(1,4,7-Triazonane-1,4,7-triyl)triacetic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.